molecular formula C19H19NO4 B8098405 1-Cbz-2-benzyl-2-azetidinecarboxylic acid

1-Cbz-2-benzyl-2-azetidinecarboxylic acid

Cat. No.: B8098405
M. Wt: 325.4 g/mol
InChI Key: NBXHGMSWYSWAHL-UHFFFAOYSA-N
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Description

1-Cbz-2-benzyl-2-azetidinecarboxylic acid is a synthetic organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol It is characterized by the presence of an azetidine ring, a benzyl group, and a carbobenzyloxy (Cbz) protecting group

Preparation Methods

The synthesis of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.

    Cbz Protection: The carbobenzyloxy (Cbz) group is introduced to protect the amine functionality during subsequent synthetic steps.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

1-Cbz-2-benzyl-2-azetidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine ring positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-Cbz-2-benzyl-2-azetidinecarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Cbz-2-benzyl-2-azetidinecarboxylic acid can be compared with other similar compounds, such as:

    1-Cbz-2-benzyl-2-pyrrolidinecarboxylic acid: This compound has a pyrrolidine ring instead of an azetidine ring, leading to different chemical properties and reactivity.

    1-Cbz-2-benzyl-2-piperidinecarboxylic acid: The presence of a piperidine ring in this compound results in distinct biological activities and applications.

    1-Cbz-2-benzyl-2-azetidinecarboxamide: This compound has an amide group instead of a carboxylic acid group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties .

Properties

IUPAC Name

2-benzyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-17(22)19(13-15-7-3-1-4-8-15)11-12-20(19)18(23)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXHGMSWYSWAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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